Fenoldopam hydrochloride

説明

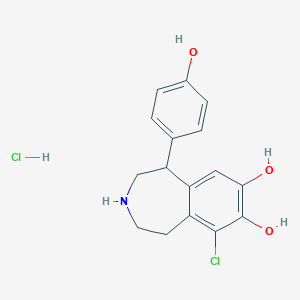

Structure

3D Structure of Parent

特性

IUPAC Name |

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3.ClH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMPGIXLXSPNFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042607 |

Source

|

| Record name | Fenoldopam hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181217-39-0 |

Source

|

| Record name | Fenoldopam hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181217390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoldopam hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOLDOPAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425S22SN3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenoldopam: A Selective Dopamine D1 Receptor Agonist for Hypertensive Emergencies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fenoldopam is a rapid-acting intravenous vasodilator that selectively targets the dopamine D1 receptor, leading to arterial vasodilation and a subsequent reduction in blood pressure.[1][2][3] Its unique mechanism of action, which includes the promotion of renal blood flow and natriuresis, distinguishes it from other antihypertensive agents.[1][4] This technical guide provides a comprehensive overview of fenoldopam, detailing its chemical properties, mechanism of action, pharmacokinetics, and clinical applications in the management of severe hypertension. The document includes a compilation of quantitative data on receptor binding affinities and clinical efficacy, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows.

Introduction

Fenoldopam is a benzazepine derivative that acts as a selective partial agonist for the peripheral dopamine D1 receptors.[3] Approved for the short-term (up to 48 hours) in-hospital management of severe hypertension, fenoldopam offers a targeted approach to blood pressure reduction.[1][5] Its primary therapeutic benefit lies in its ability to lower blood pressure rapidly and effectively while simultaneously improving renal perfusion, an effect not consistently observed with other potent vasodilators like sodium nitroprusside.[4]

Chemical Properties

Fenoldopam is administered as fenoldopam mesylate, a white to off-white powder. It is a racemic mixture, with the (R)-isomer being the pharmacologically active enantiomer.[2]

| Property | Value |

| Chemical Name | 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol |

| Molecular Formula | C₁₆H₁₆ClNO₃ |

| Molecular Weight | 305.76 g/mol |

| Chirality | Racemic mixture |

Mechanism of Action

Fenoldopam's therapeutic effects are mediated through its selective agonism of the dopamine D1 receptor, a G-protein coupled receptor (GPCR).[2]

Receptor Selectivity

Fenoldopam exhibits high selectivity for the D1 receptor. The (R)-isomer of fenoldopam has an approximately 250-fold higher affinity for D1-like receptors than the (S)-isomer.[2] It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors.[2] However, it does bind with moderate affinity to α2-adrenoceptors.[1][2]

Table 1: Fenoldopam Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (pKi) | Reference |

| Dopamine D1 | 9.1 | [6] |

| Dopamine D5 | 9.2 | [6] |

| Dopamine D2 | 8.5 | [6] |

| Dopamine D4 | 6.8 | [6] |

Signaling Pathway

Activation of the D1 receptor by fenoldopam stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels in vascular smooth muscle cells activate protein kinase A (PKA), which ultimately results in vasodilation and a decrease in peripheral vascular resistance.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fenoldopam | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Augmentation of renal blood flow and sodium excretion in hypertensive patients during blood pressure reduction by intravenous administration of the dopamine1 agonist fenoldopam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays [bio-protocol.org]

- 6. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

An In-depth Technical Guide to the Solubility and Stability of Fenoldopam Hydrochloride

Introduction

Fenoldopam is a selective dopamine D1 receptor partial agonist used for the in-hospital, short-term management of severe hypertension.[1][2] As a synthetic benzazepine derivative, its hydrochloride salt, fenoldopam hydrochloride, possesses specific physicochemical properties that are critical for its formulation, administration, and therapeutic efficacy.[3] Understanding the solubility and stability of fenoldopam hydrochloride is paramount for researchers, scientists, and drug development professionals to ensure the development of safe, effective, and stable pharmaceutical products. This guide provides a comprehensive overview of these core characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Section 1: Solubility Profile of Fenoldopam Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Fenoldopam hydrochloride is described as being sparingly soluble in water.[4][5] Its solubility is influenced by the solvent system and pH.

Quantitative Solubility Data

The following table summarizes the known solubility data for fenoldopam and its salts in various solvents.

| Compound | Solvent/Medium | Temperature | Solubility | Reference |

| Fenoldopam Hydrochloride | Water | 25°C | 3.06 mg/mL (approx. 10 mM) | [6][7] |

| Fenoldopam (base) | Water | Not Specified | 0.272 mg/mL | [1] |

| Fenoldopam Mesylate | Ethanol | Not Specified | ~0.25 mg/mL | [8][9] |

| Fenoldopam Mesylate | DMSO | Not Specified | ~1 mg/mL | [8][9] |

| Fenoldopam Mesylate | Dimethyl formamide (DMF) | Not Specified | ~2 mg/mL | [8][9] |

| Fenoldopam Mesylate | 1:1 DMF:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [8][9] |

| Fenoldopam Mesylate | Propylene Glycol | Not Specified | Soluble | [4][5] |

Note: Fenoldopam mesylate is another salt form; its solubility data is included for comparative purposes as it is often used in research and formulations. The free base data provides a baseline for understanding the impact of salt formation.

pH-Dependent Solubility

Fenoldopam is a weakly basic drug.[10] Its solubility is expected to be pH-dependent, with higher solubility at lower pH values where the molecule is protonated. This is critical for formulation, especially for oral dosage forms, as the pH of the gastrointestinal tract varies. For parenteral formulations, solubility in standard infusion fluids is the primary concern.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, recommended by organizations like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[11][12][13]

Objective: To determine the thermodynamic equilibrium solubility of fenoldopam hydrochloride in various aqueous media at a physiologically relevant temperature.

Materials and Reagents:

-

Fenoldopam Hydrochloride API

-

Buffer solutions (pH 1.2, 4.5, 6.8 as per regulatory guidelines)

-

Deionized water

-

Analytical grade solvents for HPLC mobile phase (e.g., acetonitrile, methanol)

-

Reagents for buffer preparation (e.g., potassium phosphate, sodium hydroxide, hydrochloric acid)

Apparatus:

-

Shaking incubator or water bath capable of maintaining 37 ± 1°C

-

Vials or test tubes

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Methodology:

-

Preparation: Prepare buffer solutions at the desired pH values.

-

Addition of Excess API: Add an excess amount of fenoldopam hydrochloride to a known volume of each buffer solution in separate vials. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a shaker bath set at 37 ± 1°C. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[11] The time to reach equilibrium should be established in preliminary studies by sampling at various time points until the concentration plateaus.[11]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw a supernatant aliquot from each vial. Immediately filter the aliquot using a syringe filter to remove any remaining undissolved particles.

-

Dilution and Analysis: Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibrated range of the analytical method. Analyze the concentration of fenoldopam in the sample using a validated HPLC method.

-

pH Measurement: Measure the pH of the remaining saturated solution to confirm it has not changed during the experiment.

Section 2: Stability Profile of Fenoldopam Hydrochloride

Stability testing is crucial for determining the shelf-life and storage conditions of a drug product.[14] Fenoldopam hydrochloride exhibits good stability under specific conditions, but like many phenolic compounds, it can be susceptible to degradation.

Stability in Infusion Solutions

Clinical use of fenoldopam involves dilution in intravenous fluids. Studies have evaluated its stability in common infusion solutions.

-

Finding: Fenoldopam mesylate, at concentrations from 4 to 300 micrograms/mL, was found to be physically and chemically stable in 5% Dextrose and 0.9% Sodium Chloride injections for up to 72 hours.[15][16]

-

Conditions: The stability was maintained both at 4°C in the dark and at 23°C under ambient fluorescent light.[15][16]

-

Observation: Only minor losses of 3-5% were observed at the lowest concentrations tested (4 µg/mL).[15] At concentrations of 40 µg/mL or greater, little to no loss occurred.[15][16]

Storage and Handling Recommendations

Based on available data, the following storage conditions are recommended:

| Form | Condition | Duration | Reference |

| Powder (Hydrochloride) | Desiccate at +4°C | Long-term | [6] |

| Powder (Hydrochloride) | Dry, dark, -20°C | Long-term (months to years) | [17] |

| Powder (Mesylate) | -20°C | ≥ 2 years | [8] |

| Diluted Infusion Solution | Ambient light and temperature | Up to 24 hours | [2] |

| Stock Solution in DMSO | -80°C | Up to 1 year | [18] |

Note: The free form of fenoldopam is noted to be prone to instability, making the use of a stable salt form like the hydrochloride or mesylate advisable for research and development.[19]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, or other impurities.[20][21]

Objective: To develop and validate an HPLC method for assessing the stability of fenoldopam hydrochloride in a drug product.

Instrumentation & Conditions:

-

HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like hexanesulfonic acid) and an organic solvent (e.g., acetonitrile/methanol).[20]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength for fenoldopam.

-

Temperature: Controlled column temperature (e.g., 30°C).

Methodology:

-

Method Development: Optimize chromatographic conditions to achieve a good peak shape for fenoldopam, adequate retention time, and separation from any potential degradants.

-

Forced Degradation Studies: To prove the method is stability-indicating, subject fenoldopam samples to stress conditions:

-

Acidic/Basic Hydrolysis: Treat with HCl and NaOH solutions.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Stress: Expose to high heat (e.g., 80°C).

-

Photolytic Stress: Expose to UV light.

-

-

Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main fenoldopam peak.

-

Validation: Validate the method as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[20]

-

Stability Sample Analysis: Place the final drug product on a formal stability study under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. Withdraw samples at specified time points and analyze them using the validated stability-indicating method to quantify the amount of fenoldopam remaining.

Section 3: Mechanism of Action Signaling Pathway

Fenoldopam exerts its therapeutic effect by acting as a selective partial agonist at peripheral D1-like dopamine receptors.[3][22][23] This interaction initiates a specific intracellular signaling cascade that results in vasodilation.

Pathway Description:

-

Receptor Binding: Fenoldopam binds to and activates the D1 dopamine receptor, a G-protein coupled receptor (GPCR), located on vascular smooth muscle cells.[24]

-

G-Protein Activation: Receptor activation stimulates the associated G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[24]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), increasing intracellular cAMP levels.[24]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[22]

-

Smooth Muscle Relaxation: PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[22] The inactivation of MLCK prevents the phosphorylation of myosin, which is necessary for its interaction with actin. This disruption of cross-bridge formation leads to the relaxation of arterial smooth muscle.[22]

-

Physiological Effect: The resulting vasodilation, particularly in renal, mesenteric, and coronary arteries, causes a reduction in peripheral vascular resistance and a decrease in blood pressure.[3]

Conclusion

The physicochemical properties of fenoldopam hydrochloride are well-defined, making it suitable for parenteral administration. It has limited but sufficient aqueous solubility for formulation as an intravenous infusion and demonstrates good stability in standard dextrose and saline solutions for at least 24 hours. A thorough understanding of its solubility characteristics and stability profile, guided by robust experimental protocols, is essential for any scientist or researcher involved in the development, formulation, or clinical application of this important antihypertensive agent. The information presented in this guide serves as a critical resource for ensuring product quality, safety, and efficacy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. Fenoldopam - Wikipedia [en.wikipedia.org]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Fenoldopam hydrochloride | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]

- 7. abmole.com [abmole.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. The pH-independent release of fenoldopam from pellets with insoluble film coats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Stability of fenoldopam mesylate in two infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Stability of fenoldopam mesylate in two infusion solutions. | Semantic Scholar [semanticscholar.org]

- 17. medkoo.com [medkoo.com]

- 18. selleckchem.com [selleckchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. crsubscription.com [crsubscription.com]

- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 22. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Fenoldopam [pubmed.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Fenoldopam Mesylate? [synapse.patsnap.com]

Fenoldopam: A Technical Guide to its Affinity and Signaling at Dopamine D1 and D5 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional signaling of fenoldopam at the dopamine D1 and D5 receptors. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Quantitative Binding Affinity of Fenoldopam

Fenoldopam is a selective agonist for the D1-like dopamine receptors (D1 and D5). Its binding affinity has been characterized in various studies, primarily through radioligand binding assays. The following table summarizes the reported binding affinities (Ki) of fenoldopam for the human dopamine D1 and D5 receptors.

| Receptor | Ligand | pKi | Ki (nM) | Reference |

| D1 | Fenoldopam | 9.1 | ~0.08 | [1] |

| D5 | Fenoldopam | 9.2 | ~0.06 | [1] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of fenoldopam with D1 and D5 receptors.

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a ligand for a receptor. A common method involves competition binding assays using a radiolabeled antagonist, such as [³H]-SCH23390, and measuring the displacement by the unlabeled ligand of interest (fenoldopam).

Objective: To determine the inhibition constant (Ki) of fenoldopam for the D1 and D5 dopamine receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human D1 or D5 dopamine receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-SCH23390 (a selective D1/D5 antagonist).

-

Unlabeled ligand: Fenoldopam.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM SCH23390 or Butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of [³H]-SCH23390 (typically at or near its Kd value, e.g., 0.2-0.3 nM)[2].

-

Increasing concentrations of fenoldopam (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of fenoldopam.

-

For non-specific binding wells, add a saturating concentration of a non-labeled antagonist.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the fenoldopam concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (GloSensor™ Assay)

D1 and D5 receptors are Gs-coupled, meaning their activation leads to an increase in intracellular cyclic AMP (cAMP). The GloSensor™ cAMP Assay is a bioluminescence-based method to measure these changes in live cells.

Objective: To determine the potency (EC50) of fenoldopam in stimulating cAMP production via D1 and D5 receptors.

Materials:

-

HEK293 cells stably co-expressing the human D1 or D5 receptor and the GloSensor™ cAMP biosensor.

-

CO₂-independent cell culture medium.

-

GloSensor™ cAMP Reagent.

-

Fenoldopam.

-

Luminometer.

Procedure:

-

Cell Preparation: Culture the cells to an appropriate confluency. On the day of the assay, harvest the cells and resuspend them in CO₂-independent medium.

-

Reagent Equilibration: Incubate the cell suspension with the GloSensor™ cAMP Reagent (typically a 3% v/v solution) for 2 hours at room temperature to allow the reagent to enter the cells[3].

-

Assay Plate Preparation: Dispense the cell suspension into a 384-well white-walled assay plate.

-

Agonist Addition: Add varying concentrations of fenoldopam to the wells.

-

Signal Measurement: Measure the luminescence signal using a luminometer. The signal can be read kinetically over time or as an endpoint measurement after a specific incubation period (e.g., 15-30 minutes)[4].

-

Data Analysis: Plot the luminescence signal against the logarithm of the fenoldopam concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of fenoldopam that produces 50% of the maximal response.

β-Arrestin Recruitment Assay (NanoBiT® and Tango Assays)

Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, as well as initiating G protein-independent signaling.

Objective: To measure the recruitment of β-arrestin to D1 and D5 receptors upon stimulation with fenoldopam.

NanoBiT® Assay Principle: This assay utilizes a split-luciferase system. The receptor is fused to one part of the luciferase enzyme (e.g., LgBiT), and β-arrestin is fused to the complementary part (e.g., SmBiT). Upon fenoldopam-induced interaction of the receptor and β-arrestin, the luciferase fragments come into proximity, reconstituting a functional enzyme and producing a luminescent signal[5][6].

Tango Assay Principle: In this assay, the receptor is fused to a transcription factor, and β-arrestin is fused to a protease. When fenoldopam brings the receptor and β-arrestin together, the protease cleaves the transcription factor from the receptor. The released transcription factor then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase), which can be measured[7].

General Procedure (conceptual):

-

Cell Transfection/Stable Cell Line: Use cells that are engineered to express the fusion constructs for either the NanoBiT® or Tango assay.

-

Cell Plating: Seed the cells in an appropriate multi-well plate.

-

Compound Addition: Add different concentrations of fenoldopam to the cells.

-

Incubation: Incubate the plates for a specified period to allow for β-arrestin recruitment and, in the case of the Tango assay, reporter gene expression.

-

Signal Detection: Measure the luminescent signal using a plate reader.

-

Data Analysis: Plot the signal as a function of fenoldopam concentration and fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by fenoldopam and a typical experimental workflow for determining receptor binding affinity.

Fenoldopam-Induced D1/D5 Receptor Signaling

Caption: Fenoldopam activates D1/D5 receptors, leading to Gs protein-mediated stimulation of adenylyl cyclase and cAMP production.

Experimental Workflow for Radioligand Binding Assay

Caption: A typical workflow for a radioligand competition binding assay to determine the affinity of fenoldopam.

This guide provides a foundational understanding of fenoldopam's interaction with D1 and D5 dopamine receptors, offering valuable data and methodological insights for researchers in the field. Further investigation into the nuances of functional selectivity and biased agonism will continue to refine our understanding of this important therapeutic agent.

References

- 1. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GloSensor™ cAMP Assay Protocol [promega.com]

- 5. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NanoBiT® β-Arrestin Recruitment Starter Kit [promega.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Fenoldopam's Effects on Renal Blood Flow and Vasodilation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of fenoldopam's mechanism of action and its effects on renal hemodynamics. The information presented herein is curated for an audience with a strong scientific background and is intended to support research and development efforts in nephrology and cardiovascular pharmacology.

Core Mechanism of Action: Selective Dopamine D1 Receptor Agonism

Fenoldopam is a benzazepine derivative that acts as a selective partial agonist for the dopamine D1 receptor.[1][2] Its primary pharmacological effect is arterial and arteriolar vasodilation, which leads to a decrease in systemic blood pressure.[3] This vasodilatory effect is particularly pronounced in the renal vasculature, making fenoldopam a subject of extensive research for its potential reno-protective properties.[4][5] Unlike dopamine, fenoldopam has minimal to no activity on alpha or beta-adrenergic receptors, which contributes to its unique hemodynamic profile.[3]

The activation of D1 receptors, which are abundant in the renal arteries, afferent and efferent arterioles, and renal tubules, initiates a cascade of intracellular events that culminate in smooth muscle relaxation and increased blood flow.[2][4] This targeted action on the renal vasculature underpins its effects on renal blood flow, glomerular filtration, and sodium excretion.

Signaling Pathway of Fenoldopam-Induced Vasodilation

The vasodilatory effect of fenoldopam is mediated by the Gs alpha subunit-coupled D1 receptor signaling pathway. Upon binding to the D1 receptor on vascular smooth muscle cells, fenoldopam induces a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Quantitative Effects on Renal Hemodynamics

Numerous studies have quantified the effects of fenoldopam on renal blood flow and glomerular filtration rate (GFR) in various populations. The following tables summarize key findings from studies in normotensive individuals, hypertensive patients, and animal models.

Table 1: Effects of Fenoldopam in Normotensive Human Subjects

| Dose (mcg/kg/min) | Change in Renal Plasma Flow (RPF) | Change in GFR | Study Population | Reference |

| 0.03 | ↑ from 576 to 670 mL/min | Maintained | 14 healthy male volunteers | [6] |

| 0.1 | ↑ from 579 to 777 mL/min | Maintained | 14 healthy male volunteers | [6] |

| 0.3 | ↑ from 592 to 784 mL/min | Maintained | 14 healthy male volunteers | [6] |

| 0.1 | ↑ from 1185 to 1533 L/min/m² | Not specified | 10 normal subjects | [7] |

Table 2: Effects of Fenoldopam in Hypertensive Human Subjects

| Dose (mcg/kg/min) | Change in Renal Blood Flow (RBF)/RPF | Change in GFR | Study Population | Reference |

| 0.1 | No significant increase | Not specified | 10 hypertensive patients | [7] |

| 0.5 | ↑ in para-aminohippuric acid clearance up to 75% | Unchanged | 18 healthy male subjects (though the study induced changes in blood pressure) | [8] |

| Therapeutic Doses | ↑ 30-40% | ↑ 15-20% | General | [4] |

Table 3: Effects of Fenoldopam in Animal Models

| Dose (mcg/kg/min) | Change in GFR | Animal Model | Reference |

| 0.8 | ↑ from 2.71 to 3.33 mL/min/kg | Healthy dogs | [9] |

| 0.1-1.0 | ↓ in creatinine clearance (worsened injury) | Canine model of rhabdomyolysis-induced acute renal failure | [10] |

Experimental Protocols

The assessment of fenoldopam's effects on renal hemodynamics typically involves controlled infusion and measurement of specific renal parameters.

Human Studies:

-

Subject Recruitment: Studies often enroll healthy volunteers or patients with specific conditions like essential hypertension or those undergoing cardiac surgery.[6][8][11] Exclusion criteria are critical to avoid confounding factors.

-

Fenoldopam Administration: Fenoldopam is administered as a continuous intravenous infusion.[8] Doses are often escalated to determine a dose-response relationship.[6] Common infusion rates range from 0.025 to 1.0 mcg/kg/min.[8]

-

Measurement of Renal Plasma Flow (RPF): The clearance of para-aminohippuric acid (PAH) is a standard method for measuring RPF.[7][8] This involves a continuous infusion of PAH and collection of timed urine and plasma samples.

-

Measurement of Glomerular Filtration Rate (GFR): Inulin clearance is the gold standard for measuring GFR and involves a similar protocol of infusion and sample collection.[6][12] Iohexol clearance is another validated method.[13]

-

Hemodynamic Monitoring: Continuous monitoring of blood pressure and heart rate is essential due to fenoldopam's vasodilatory effects.

Animal Studies:

-

Animal Models: Canine models are frequently used to study the renal effects of fenoldopam.[10][13] These can include healthy animals or models of specific renal injuries, such as rhabdomyolysis-induced acute kidney injury.[10]

-

Surgical Preparation and Instrumentation: This may involve the placement of catheters for drug infusion and blood sampling, as well as flow probes on the renal artery for direct measurement of renal blood flow.

-

Data Collection: Similar to human studies, key parameters include GFR (often measured by creatinine or iohexol clearance) and various hemodynamic variables.[10][13]

Summary and Future Directions

Fenoldopam consistently demonstrates a capacity to increase renal blood flow through selective D1 receptor agonism. Its effect on GFR appears to be more variable and may depend on the underlying physiological state of the subject. The detailed experimental protocols outlined in various studies provide a robust framework for further investigation into its therapeutic potential.

Future research should continue to explore the nuanced effects of fenoldopam in different patient populations, particularly in the context of acute kidney injury and chronic kidney disease. Further elucidation of the downstream signaling pathways and potential interactions with other vasoactive systems will be crucial for optimizing its clinical application and for the development of novel reno-protective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ahajournals.org [ahajournals.org]

- 6. The effects of fenoldopam, a selective dopamine receptor agonist, on systemic and renal hemodynamics in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of dopamine and fenoldopam effects on renal blood flow and prostacyclin excretion in normal and essential hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of fenoldopam, a dopaminergic agonist, on renal hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Fenoldopam Continuous Infusion on Glomerular Filtration Rate and Fractional Excretion of Sodium in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of fenoldopam on renal blood flow and its function in a canine model of rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of fenoldopam infusion in complex cardiac surgical operations: a prospective, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fenoldopam improves renal hemodynamics impaired by positive end-expiratory pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of fenoldopam on kidney function parameters and its therapeutic efficacy in the management of acute kidney injury in dogs with heatstroke - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Experiments with Fenoldopam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam is a selective dopamine D1-like receptor agonist that causes vasodilation in various arterial beds, including renal, mesenteric, and coronary arteries.[1][2][3][4] Its primary clinical use is in the short-term management of severe hypertension.[1][5][6] The biological activity of fenoldopam, a racemic mixture, is attributed to its R-isomer, which demonstrates a significantly higher affinity for D1-like receptors.[1] At a molecular level, the activation of D1 receptors by fenoldopam stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][7] This elevation in cAMP triggers a signaling cascade that results in the relaxation of vascular smooth muscle and a subsequent reduction in systemic vascular resistance.[3][6]

These application notes provide detailed protocols for key in vitro experiments to study the effects of fenoldopam hydrochloride, including its receptor binding affinity, functional activity on second messenger systems, impact on downstream signaling pathways, and cellular viability.

Primary Signaling Pathway of Fenoldopam

Fenoldopam exerts its effects by activating the G-protein coupled D1 receptor. This initiates a cascade involving a G-alpha stimulatory (Gαs) protein, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The increased intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in vasodilation and other physiological responses.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for fenoldopam hydrochloride from in vitro studies.

Table 1: Receptor Binding Affinity

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| K_D | 2.3 ± 0.1 nM | Rat Striatum | [³H]-Fenoldopam | [8] |

| B_max | 590 ± 40 fmoles/mg protein | Rat Striatum | [³H]-Fenoldopam | [8] |

| K_D (Afferent Arterioles) | 10.5 nM | Rabbit Kidney | SK&F R-83566 (Antagonist) | [9] |

| K_D (Efferent Arterioles) | 8.3 nM | Rabbit Kidney | SK&F R-83566 (Antagonist) | [9] |

Table 2: Functional Activity

| Parameter | Value | Assay/Tissue | Species | Reference |

| EC_50 (R-enantiomer) | 37 nM | Adenylate Cyclase Activation | Rat Striatum | [10] |

| EC_50 (S-enantiomer) | 1.5 µM | Adenylate Cyclase Activation | Rat Striatum | [10] |

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the cytotoxic potential of fenoldopam on a given cell line. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Methodology

-

Cell Plating: Seed cells (e.g., vascular smooth muscle cells, HEK293 cells expressing D1 receptors) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of fenoldopam hydrochloride in a suitable solvent (e.g., DMSO or water). Create a serial dilution of fenoldopam in a complete cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of fenoldopam. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Gently mix the plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

D1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_D) and receptor density (B_max) of fenoldopam for the D1 receptor using [³H]-fenoldopam.

Methodology

-

Membrane Preparation: Homogenize tissue or cells known to express D1 receptors (e.g., rat striatum) in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a series of tubes, add the cell membrane preparation.

-

Saturation Binding: Add increasing concentrations of [³H]-fenoldopam to the tubes.

-

Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [³H]-fenoldopam plus a high concentration of an unlabeled D1 ligand (e.g., unlabeled fenoldopam or SCH23390) to determine non-specific binding.

-

Incubation: Incubate all tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus the concentration of [³H]-fenoldopam and use non-linear regression analysis to determine the K_D and B_max values.[8]

Intracellular cAMP Measurement Assay

This protocol measures the functional consequence of D1 receptor activation by quantifying the production of the second messenger, cAMP.

Methodology

-

Cell Preparation: Harvest and resuspend D1-expressing cells in a stimulation buffer.[12] Plate the cells into a suitable microplate (e.g., a 384-well white plate for AlphaScreen assays).[12]

-

Inhibitor Treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Fenoldopam Stimulation: Add varying concentrations of fenoldopam to the wells to stimulate the D1 receptors. Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a vehicle control.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF, AlphaScreen). This typically involves adding detection reagents that generate a signal inversely proportional to the amount of cAMP produced.[13]

-

Signal Measurement: After the final incubation step, read the plate using a microplate reader compatible with the assay technology.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to convert the sample readings to cAMP concentrations. Plot the concentration of cAMP against the log concentration of fenoldopam and use a four-parameter logistic equation to determine the EC_50 value.[13]

Western Blot Analysis of Downstream Signaling

This protocol is used to investigate the effect of fenoldopam on the phosphorylation state of proteins downstream of PKA, such as CREB (cAMP response element-binding protein) or Akt.[14]

Methodology

-

Cell Culture and Treatment: Culture appropriate cells to 70-80% confluency. Treat the cells with fenoldopam at various concentrations and for different time points.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.[14]

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-CREB or anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Loading Control: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).[15]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. Fenoldopam - Wikipedia [en.wikipedia.org]

- 4. The pharmacology of fenoldopam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenoldopam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Intraocular pressure increases with fenoldopam, but not nitroprusside, in hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of a novel dopaminergic agonist radioligand [3H]-fenoldopam (SKF 82526) to D-1 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the effects of fenoldopam, SK & F R-87516 and dopamine on renal arterioles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Fenoldopam Mesylate Enhances the Survival of Mesenchymal Stem Cells Under Oxidative Stress and Increases the Therapeutic Function in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols for In Vivo Studies of Fenoldopam Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies of fenoldopam hydrochloride in various animal models. The information is intended to guide researchers in designing and conducting their own experiments to evaluate the pharmacological effects of this selective dopamine D1 receptor agonist.

Introduction

Fenoldopam hydrochloride is a rapid-acting vasodilator that selectively agonizes dopamine D1 receptors, leading to arterial vasodilation, particularly in renal, mesenteric, coronary, and cerebral vascular beds.[1][2][3] This action results in a reduction in systemic vascular resistance and an increase in renal blood flow.[4][5] In vivo studies in animal models have been crucial in elucidating the hemodynamic and renal effects of fenoldopam, providing a foundation for its clinical use in managing severe hypertension.[4][6]

Signaling Pathway of Fenoldopam

Fenoldopam exerts its effects by activating peripheral D1 receptors, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).[2][5] This increase in cAMP leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[5]

Quantitative Data from In Vivo Animal Studies

The following tables summarize the quantitative data on the effects of fenoldopam on various physiological parameters in different animal models.

Table 1: Hemodynamic Effects of Fenoldopam in Dogs

| Parameter | Animal Model | Dose/Infusion Rate | Baseline | Post-Fenoldopam | Reference |

| Mean Arterial Pressure (MAP) | Anesthetized Dogs | 3.4 ± 2.0 µg/kg/min | Control | 30 ± 8% decrease | [7] |

| Mean Arterial Pressure (MAP) | Anesthetized Dogs | N/A | Control | 26 ± 3% decrease | [8] |

| Renal Blood Flow (RBF) | Anesthetized Dogs | 3.4 ± 2.0 µg/kg/min | Control | 11 ± 7% increase | [7] |

| Renal Blood Flow (RBF) | Anesthetized Dogs | N/A | 214 ± 16 mL/min | 197 ± 16 mL/min | [8] |

| Renal Blood Flow (RBF) | Anesthetized Beagle Dogs (Hypovolemic) | 0.1 µg/kg/min | 75 ± 14 mL/min | 73 ± 17 mL/min | [9] |

| Urine Output | Anesthetized Beagle Dogs (Hypovolemic) | 0.1 µg/kg/min | 0.3 ± 0.19 mL/min | 0.14 ± 0.05 mL/min | [9] |

| Creatinine Clearance | Anesthetized Beagle Dogs (Hypovolemic) | 0.1 µg/kg/min | 3.0 ± 1.0 mL/kg/min | 2.9 ± 0.5 mL/kg/min | [9] |

| Creatinine Clearance | Anesthetized Labrador Dogs (Rhabdomyolysis) | 0.1-1.0 µg/kg/min | N/A | 12.7 ± 11.5 mL/min (at 1h) | [10] |

Table 2: Hemodynamic Effects of Fenoldopam in Rats

| Parameter | Animal Model | Dose | Maximal Change | Reference |

| Mesenteric Blood Flow | Conscious Spontaneously Hypertensive Rats (SHR) | 1-1000 µg/kg (i.v.) | 69 ± 10% increase | [11] |

| Renal Blood Flow | Conscious Spontaneously Hypertensive Rats (SHR) | 1-1000 µg/kg (i.v.) | 42 ± 4% increase | [11] |

| Mean Arterial Pressure (MAP) | Anesthetized Sprague-Dawley Rats | 0.5, 2, 16 µg/kg/min (i.v. infusion) | Dose-dependent reduction | [12][13] |

| Cardiac Output (CO) | Anesthetized Sprague-Dawley Rats | 0.5, 2, 16 µg/kg/min (i.v. infusion) | Dose-dependent increase | [12][13] |

| Arterial Resistance (Ra) | Anesthetized Sprague-Dawley Rats | 0.5, 2, 16 µg/kg/min (i.v. infusion) | Dose-dependent reduction | [12][13] |

| Venous Resistance (Rv) | Anesthetized Sprague-Dawley Rats | 0.5, 2, 16 µg/kg/min (i.v. infusion) | Dose-dependent reduction | [12][13] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

General Experimental Workflow

Protocol for Hemodynamic and Renal Function Assessment in Anesthetized Dogs

Objective: To evaluate the effects of fenoldopam on systemic hemodynamics and renal blood flow.

Animal Model:

Anesthesia:

-

Induction: Thiopental sodium (e.g., 15 mg/kg, i.v.)

Surgical Preparation:

-

Intubate the trachea and provide mechanical ventilation.

-

Place a catheter in a peripheral artery (e.g., femoral artery) for continuous blood pressure monitoring.

-

Insert a catheter into a peripheral vein for drug and fluid administration.

-

For renal blood flow measurement, a midline laparotomy can be performed to place an electromagnetic or Doppler flow probe around a renal artery.[7][11]

-

Place a catheter in the bladder for urine collection and measurement of urine output.

Experimental Procedure:

-

Allow the animal to stabilize for a period (e.g., 30-60 minutes) after surgical preparation.

-

Record baseline measurements of mean arterial pressure (MAP), heart rate (HR), renal blood flow (RBF), and urine output.

-

Administer fenoldopam hydrochloride as a continuous intravenous infusion. A common starting dose is 0.1 µg/kg/min, which can be titrated to achieve the desired hemodynamic effect.[4][9]

-

Continuously monitor and record all hemodynamic and renal parameters throughout the infusion period.

-

Collect blood samples at baseline and at specified intervals during the infusion to measure plasma creatinine for calculation of creatinine clearance.

Protocol for Regional Blood Flow Assessment in Conscious Rats

Objective: To determine the effects of fenoldopam on regional blood flow and vascular resistance.

Animal Model:

-

Species: Spontaneously Hypertensive Rats (SHR) or Sprague-Dawley rats[11][12]

-

Weight: 300-400 g

-

Sex: Male[12]

Surgical Preparation (Chronic Instrumentation):

-

Anesthetize the rat (e.g., with ketamine/xylazine).

-

Implant pulsed Doppler flow probes around the renal, mesenteric, and femoral arteries to measure regional blood flow.

-

Implant catheters in the abdominal aorta (via the femoral artery) and vena cava (via the femoral vein) for blood pressure measurement and drug administration, respectively.

-

Exteriorize the probe wires and catheters and secure them to the back of the neck.

-

Allow the animal to recover from surgery for several days.

Experimental Procedure:

-

Place the conscious, unrestrained rat in a recording chamber.

-

Connect the arterial catheter to a pressure transducer and the flow probes to a flowmeter.

-

Record baseline measurements of MAP, HR, and regional blood flows.

-

Administer fenoldopam hydrochloride intravenously as a bolus injection or continuous infusion. Doses can range from 1 to 1000 µg/kg for bolus injections.[11]

-

Record the maximal changes in all measured parameters after each dose.

-

Calculate regional vascular resistance by dividing MAP by the respective regional blood flow.

Concluding Remarks

The protocols and data presented here provide a foundational resource for researchers investigating the in vivo effects of fenoldopam hydrochloride. These studies in animal models have consistently demonstrated the vasodilatory and renal-enhancing properties of fenoldopam, primarily through its selective D1 receptor agonism. When designing experiments, it is crucial to select the appropriate animal model and methodology to address the specific research question. Careful consideration of dosing, route of administration, and the parameters to be measured will ensure the generation of robust and reproducible data.

References

- 1. The effect of fenoldopam on the blood pressure of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fenoldopam - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Fenoldopam Mesylate? [synapse.patsnap.com]

- 6. Studies with fenoldopam, a dopamine receptor DA1 agonist, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preservation of renal blood flow during hypotension induced with fenoldopam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of fenoldopam on renal blood flow and systemic hemodynamics during isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of prophylactic fenoldopam infusion on renal blood flow and renal tubular function during acute hypovolemia in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of fenoldopam on renal blood flow and its function in a canine model of rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of fenoldopam on regional vascular resistance in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo venodilator action of fenoldopam, a dopamine D1-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo venodilator action of fenoldopam, a dopamine D(1)-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Dopamine D1 Receptor Binding Assay with [3H]-Fenoldopam

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the most abundant dopamine receptor in the central nervous system. It plays a crucial role in regulating motor control, motivation, and cognitive processes. Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic drug development. This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of compounds with the dopamine D1 receptor using [3H]-Fenoldopam, a selective D1-like receptor agonist.

Principle of the Assay

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor.[1][2] This assay utilizes [3H]-Fenoldopam, a tritiated, high-affinity agonist, to label D1 receptors. The assay can be performed in two primary modes:

-

Saturation Assay : This is used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[1][3] This is achieved by incubating the receptor preparation with increasing concentrations of [3H]-Fenoldopam until saturation is reached.

-

Competition Assay : This is used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for the receptor.[1] In this setup, the receptor preparation is incubated with a fixed concentration of [3H]-Fenoldopam and varying concentrations of the competing test compound.

Dopamine D1 Receptor Signaling Pathway

Stimulation of the D1 receptor by an agonist like fenoldopam primarily activates the Gs or Golf alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase (AC) to convert ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and key neuronal phosphoproteins like DARPP-32, modulating neuronal excitability and gene expression.[4][5]

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols

These protocols are designed for membrane preparations from rat striatum or cultured cells expressing the D1 receptor.

I. Materials and Reagents

-

Radioligand : [3H]-Fenoldopam (Specific Activity: 70-90 Ci/mmol)

-

Tissue Source : Rat striatum or cell pellets from a cell line recombinantly expressing the human D1 receptor.

-

Buffers :

-

Homogenization Buffer : 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Assay Buffer : 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

-

Non-specific Binding Determiner : (+)Butaclamol (1 µM) or SCH 23390 (1 µM).

-

Filtration : Brandel or Millipore cell harvester, Glass fiber filters (e.g., Whatman GF/B).

-

Detection : Liquid scintillation cocktail and a liquid scintillation counter.

-

General Lab Equipment : Homogenizer, refrigerated centrifuge, microcentrifuge tubes, pipettes.

II. Membrane Preparation Protocol

-

Dissect brain tissue (e.g., rat striatum) on ice or collect cell pellets.

-

Homogenize the tissue/cells in ice-cold Homogenization Buffer using a Polytron or glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step (this is a wash step).

-

Resuspend the final pellet in Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store membrane aliquots at -80°C until use.

III. Saturation Binding Assay Protocol

-

Set up a series of tubes for total binding and non-specific binding (NSB).

-

Prepare serial dilutions of [3H]-Fenoldopam in Assay Buffer, typically ranging from 0.1 to 20 nM (8-12 concentrations).

-

For Total Binding tubes: Add 50 µL of the appropriate [3H]-Fenoldopam dilution.

-

For Non-specific Binding (NSB) tubes: Add 50 µL of the appropriate [3H]-Fenoldopam dilution and 50 µL of the NSB determiner (e.g., 1 µM (+)Butaclamol).

-

Add 100 µL of the membrane preparation (e.g., 50-100 µg of protein) to each tube.

-

Add Assay Buffer to a final volume of 500 µL.

-

Incubate the tubes at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly three times with 3-4 mL of ice-cold Assay Buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.

-

Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

IV. Competition Binding Assay Protocol

-

Set up tubes for total binding, non-specific binding (NSB), and competitor concentrations.

-

Prepare serial dilutions of the unlabeled test compound (typically 10-12 concentrations spanning a 5-log unit range).

-

Add 50 µL of Assay Buffer (for total binding), 50 µL of NSB determiner (for NSB), or 50 µL of the appropriate test compound dilution to the respective tubes.

-

Add 50 µL of [3H]-Fenoldopam at a single, fixed concentration (typically at or near its Kd value, e.g., 2.0 nM).

-

Add 100 µL of the membrane preparation (50-100 µg protein) to each tube.

-

Add Assay Buffer to a final volume of 500 µL.

-

Incubate, filter, and count as described in the Saturation Binding Assay Protocol (steps 7-11).

Experimental Workflow

Caption: Radioligand Binding Assay Workflow.

Data Analysis

-

Calculate Specific Binding : For each concentration point, subtract the average DPM of the NSB replicates from the average DPM of the total binding replicates.

-

Specific Binding = Total Binding - Non-specific Binding

-

-

Saturation Data Analysis : Plot specific binding (Y-axis) against the concentration of [3H]-Fenoldopam (X-axis). Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation.

-

The analysis will yield the Kd (dissociation constant, in nM), which is the concentration of radioligand required to occupy 50% of the receptors at equilibrium.

-

The analysis will also yield the Bmax (maximum number of binding sites, in fmol/mg protein), which represents the total receptor density in the sample.[6]

-

-

Competition Data Analysis : Plot the percentage of specific binding (Y-axis) against the log concentration of the competitor (X-axis). Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) curve.

-

This analysis will yield the IC50 (half-maximal inhibitory concentration), which is the concentration of the test compound that displaces 50% of the specifically bound [3H]-Fenoldopam.

-

Convert the IC50 value to an inhibition constant (Ki ) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of [3H]-Fenoldopam used in the assay, and Kd is the dissociation constant of [3H]-Fenoldopam determined from the saturation experiment.

-

-

Data Presentation

The following tables summarize representative data obtained from [3H]-Fenoldopam binding assays.

Table 1: Saturation Binding Parameters for [3H]-Fenoldopam

| Parameter | Value | Tissue Source | Reference |

| Kd | 2.3 ± 0.1 nM | Rat Striatum | [6] |

| Bmax | 590 ± 40 fmol/mg protein | Rat Striatum | [6] |

Table 2: Representative Inhibition Constants (Ki) of D1 Ligands

Ki values are determined using the competition binding protocol described above.

| Compound | Classification | Ki (nM) | Reference |

| SCH 23390 | D1-selective Antagonist | Potent Competitor | [6] |

| SKF R-83566 | D1-selective Antagonist | Potent Competitor | [6] |

| Dopamine | Endogenous Agonist | Determined Experimentally | |

| (+)Butaclamol | Antagonist | Determined Experimentally |

References

- 1. ahajournals.org [ahajournals.org]

- 2. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies with fenoldopam, a dopamine receptor DA1 agonist, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Binding of a novel dopaminergic agonist radioligand [3H]-fenoldopam (SKF 82526) to D-1 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Dose-Response Studies of Fenoldopam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam hydrochloride is a rapid-acting vasodilator that functions as a selective dopamine D1 receptor agonist.[1][2][3][4] Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] This signaling cascade ultimately results in the relaxation of smooth muscle, particularly in arterial vascular beds, leading to vasodilation.[2][4][7] These properties make fenoldopam a subject of interest for therapeutic applications in conditions such as severe hypertension.[2]

These application notes provide a summary of in vitro dose-response data for fenoldopam hydrochloride and detailed protocols for key experiments to assess its pharmacological activity.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on fenoldopam hydrochloride.

Table 1: Receptor Binding Affinity of Fenoldopam

| Radioligand | Tissue/Cell Line | Receptor Type | K_d_ (nM) | B_max_ (fmol/mg protein) | Reference |

| [³H]-Fenoldopam | Rat Striatal Membranes | D1 Dopamine Receptor | 2.3 ± 0.1 | 590 ± 40 | [1] |

Table 2: Functional Potency of Fenoldopam in Activating Adenylyl Cyclase and cAMP Accumulation

| Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Adenylyl Cyclase Activation | Rat Striatum | EC_50_ | 57 nM | [8] |

| cAMP Accumulation | D1R-expressing HEK293 cells | Basal cAMP | 1.04 ± 0.08 pmol/mg protein | [5] |

| cAMP Accumulation | D1R-expressing HEK293 cells | Stimulated cAMP (1 µM agonist) | 15.52 ± 1.07 pmol/mg protein | [5] |

Table 3: In Vitro Vasorelaxant Effects of Fenoldopam

| Tissue Preparation | Pre-contraction Agent | Effect | Antagonism | Reference |

| Isolated Rabbit Renal Arterioles (Afferent & Efferent) | Norepinephrine, Angiotensin II | Concentration-dependent relaxation | Antagonized by a selective DA1 antagonist | [1] |

| Isolated Human Arteries (Renal, Mesenteric, Lumbar, etc.) | Not specified | Concentration-dependent relaxation | Competitively antagonized by (RS) sulpiride and SCH 23390 | [9] |

| Isolated Salt-Perfused Rat Lungs | Prostaglandin F2α | Dose-dependent decrease in mean pulmonary arterial pressure | Competitively blocked by the DA1 antagonist SCH 23390 | [10] |

Signaling Pathway

The activation of the Dopamine D1 receptor by fenoldopam initiates a well-defined signaling cascade.

Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity

This protocol is designed to determine the binding affinity (K_d_) and receptor density (B_max_) of fenoldopam for the dopamine D1 receptor in rat striatal membranes.

Materials:

-

[³H]-Fenoldopam (specific activity ~70-90 Ci/mmol)

-

Unlabeled fenoldopam hydrochloride

-

Rat striatal tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect rat striata on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Wash Buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing increasing concentrations of [³H]-Fenoldopam (e.g., 0.1-20 nM).

-

For determination of non-specific binding, add a high concentration of unlabeled fenoldopam (e.g., 10 µM) to a parallel set of tubes.

-

Add the membrane preparation (100-200 µg of protein) to each tube.

-

The final assay volume should be 250 µL.

-

Incubate the tubes at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Analyze the specific binding data using a non-linear regression analysis program (e.g., Prism) to determine the K_d_ and B_max_ values.

-

In Vitro cAMP Accumulation Assay

This protocol describes a method to measure the dose-dependent increase in intracellular cAMP in response to fenoldopam in a cell line expressing the D1 receptor (e.g., HEK293-D1 or CHO-D1 cells).

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D1 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fenoldopam hydrochloride

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

-

Stimulation Buffer (e.g., HBSS with 20 mM HEPES)

-

Lysis Buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Multi-well plates (e.g., 96-well)

Procedure:

-

Cell Culture and Seeding:

-

Culture the D1 receptor-expressing cells in appropriate cell culture medium.

-

Seed the cells into 96-well plates at a density of 20,000-50,000 cells per well and allow them to adhere overnight.

-

-

cAMP Assay:

-

Wash the cells once with pre-warmed Stimulation Buffer.

-

Pre-incubate the cells with Stimulation Buffer containing IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to inhibit phosphodiesterase activity.

-

Prepare serial dilutions of fenoldopam hydrochloride in Stimulation Buffer (e.g., from 1 nM to 100 µM).

-

Add the fenoldopam dilutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer only).

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the stimulation buffer and add Lysis Buffer to each well.

-

Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.

-

Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the fenoldopam concentration.

-

Use a non-linear regression analysis program to fit a sigmoidal dose-response curve and determine the EC_50_ and maximal response (E_max_).

-

References

- 1. Comparison of the effects of fenoldopam, SK & F R-87516 and dopamine on renal arterioles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 3. The pharmacology of fenoldopam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenoldopam for Renal Protection in Cardiac Surgery: Pharmacology, Clinical Applications, and Evolving Perspectives [mdpi.com]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 9. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of fenoldopam on preconstricted isolated salt-perfused rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Fenoldopam hydrochloride solubility in DMSO and aqueous buffers

This guide provides researchers, scientists, and drug development professionals with technical information and answers to frequently asked questions regarding the solubility and handling of fenoldopam hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of fenoldopam?

A1: For fenoldopam and its salt forms (hydrochloride and mesylate), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1][2]

Q2: How soluble is fenoldopam hydrochloride and its mesylate salt in various solvents?

A2: The solubility of fenoldopam can vary depending on its salt form and the solvent used. The following table summarizes the reported solubility data.

| Compound Form | Solvent | Reported Solubility |

| Fenoldopam | DMSO | 77 mg/mL (251.83 mM)[1] |

| Fenoldopam Mesylate | DMSO | ~1 mg/mL[4] to 80 mg/mL (199.07 mM)[2] |

| Fenoldopam Hydrochloride | Water | Soluble to 10 mM (approx. 3.42 mg/mL)[5][6] |

| Fenoldopam | Water | 10 mg/mL[1] |

| Fenoldopam Mesylate | Aqueous Buffers | Sparingly soluble[4] |

| Fenoldopam Mesylate | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[4] |

| Fenoldopam Mesylate | Ethanol | Insoluble[2] |

Note: Discrepancies in reported DMSO solubility for the mesylate salt may be due to differences in experimental conditions, compound purity, or the use of fresh versus moisture-absorbed DMSO.

Q3: How do I prepare a working solution of fenoldopam in an aqueous buffer for my experiment?